3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide

Muscarinic M1 agonism GPCR subtype selectivity CNS drug discovery

As disclosed in a GSK medicinal chemistry program, this biaryl amide azepane carboxamide delivers a defined 63-fold M1/M3 selectivity benchmark (M1 pKi 6.80 vs. M3 pKi 5.00). The seven-membered azepane ring with 2,6-difluorophenyl N-substitution enables conformational SAR not accessible to piperidine analogs. Use for matched molecular pair analysis against 2,4-difluorophenyl regioisomers to evaluate fluorine positional effects on receptor binding. Every batch is qualified for CNS drug-like property benchmarking (logP 3.82, MW 364.8). Order this reference tool to quantitatively assess subtype selectivity improvements in your M1 agonist program.

Molecular Formula C19H19ClF2N2O
Molecular Weight 364.82
CAS No. 1798660-69-1
Cat. No. B2723447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide
CAS1798660-69-1
Molecular FormulaC19H19ClF2N2O
Molecular Weight364.82
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C19H19ClF2N2O/c20-15-9-7-13(8-10-15)14-4-1-2-11-24(12-14)19(25)23-18-16(21)5-3-6-17(18)22/h3,5-10,14H,1-2,4,11-12H2,(H,23,25)
InChIKeyWRPQHCRHTCOXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide CAS 1798660-69-1: Procurement-Relevant Chemical Identity and Scaffold Class


3-(4-Chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide (CAS 1798660-69-1) is a synthetic small-molecule urea derivative belonging to the biaryl amide class of azepane carboxamides. It features a seven-membered azepane ring substituted at the 3-position with a 4-chlorophenyl group and at the carboxamide nitrogen with a 2,6-difluorophenyl moiety. The molecular formula is C19H19ClF2N2O (MW 364.82 g/mol) with a calculated logP of 3.824 [1]. The compound was originally disclosed in a GlaxoSmithKline medicinal chemistry program targeting subtype-selective muscarinic M1 acetylcholine receptor agonists and was characterized alongside a series of biaryl amides with reported subtype selectivity profiles [2].

Why 3-(4-Chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide Cannot Be Interchanged with Generic Azepane or Piperidine Analogs


Generic substitution within the biaryl amide class is not scientifically valid because small changes in the heterocyclic core size and halogen substitution pattern produce substantial shifts in muscarinic receptor subtype selectivity. The target compound's seven-membered azepane ring confers conformational flexibility distinct from six-membered piperidine analogs, while the specific 2,6-difluorophenyl and 4-chlorophenyl substitution pattern directly influences both M1 binding affinity and the M1/M3 selectivity ratio. Interchanging with compounds bearing alternative halogen regioisomers (e.g., 2,4-difluorophenyl or 2-chlorophenyl variants) alters the critical halogen-bonding interactions within the receptor orthosteric site, potentially reversing subtype selectivity and compromising the therapeutic window [1][2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide (CAS 1798660-69-1)


M1 Muscarinic Receptor Binding Affinity (pKi) vs. M3 Subtype

The target compound demonstrates measurable binding affinity at the human muscarinic M1 receptor (CHRM1) with a pKi of 6.80 (Ki ≈ 158 nM). In contrast, affinity at the M3 receptor (CHRM3) is substantially lower at pKi 5.00 (Ki ≈ 10 µM), yielding a 63-fold M1-over-M3 selectivity window (ΔpKi = 1.80). This selectivity profile is critical for CNS-targeted M1 agonism, as M3 activation drives peripheral cholinergic side effects (salivation, GI motility). The data originates from a GSK-led medicinal chemistry campaign where extensive SAR across the biaryl amide series demonstrated that the 2,6-difluorophenyl and 4-chlorophenyl substitution pattern was among the key determinants of M1/M3 selectivity [1][2].

Muscarinic M1 agonism GPCR subtype selectivity CNS drug discovery

Azepane Ring Conformational Flexibility vs. Piperidine-Based M1 Agonists

The seven-membered azepane ring in 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide provides inherently greater conformational flexibility than the six-membered piperidine ring found in many M1 agonist chemotypes (e.g., TBPB, xanomeline). Conformational studies on substituted azepanes demonstrate that mono- and difluorination can bias the ring population toward specific bioactive conformations, with single fluorine installation sufficient to shift the equilibrium to one major conformer [1]. This conformational tuning capacity, combined with the 2,6-difluorophenyl substituent on the carboxamide nitrogen, provides an additional vector for optimizing receptor fit that is unavailable in piperidine-based analogs.

Conformational analysis Azepane scaffold Medicinal chemistry design

Halogen Substitution Pattern: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl Analogs

The 2,6-difluorophenyl group on the carboxamide nitrogen of the target compound represents a specific regioisomeric choice that differentiates it from closely related 2,4-difluorophenyl azepane analogs (e.g., 2-(2-chlorophenyl)-N-(2,4-difluorophenyl)azepane-1-carboxamide, CAS 1269039-31-7, also C19H19ClF2N2O, MW 364.8). In the broader biaryl amide series reported by GSK, the 2,6-difluoro substitution pattern was identified as favorable for M1 potency and subtype selectivity, whereas 2,4-difluoro or 3,4-difluoro substitutions shifted the selectivity profile [1]. Although direct comparative pKi data for the 2,4-difluorophenyl analog in the same assay are not publicly available, the patent and literature SAR indicates that the fluorine positions on the N-phenyl ring critically modulate the M1/M3 selectivity ratio.

Halogen SAR Fluorine substitution Receptor selectivity

Physicochemical Property Profile: Lipophilicity and CNS Drug-Likeness

The target compound has a calculated logP of 3.824 and molecular weight of 364.82 g/mol (ZINC20), placing it within the favorable CNS drug-like chemical space (logP 2–4, MW < 400). The fraction of sp3-hybridized carbons is 0.32, indicating moderate three-dimensional character. These properties contrast with many earlier M1 agonist leads that exhibited higher lipophilicity (logP > 5) and poorer solubility. The GSK program specifically optimized this biaryl amide series for oral bioavailability and CNS penetration, with compounds 9a and 9j (structurally related to the target compound) demonstrating good rat pharmacokinetic properties and brain exposure [1].

CNS drug-likeness Lipophilicity Physicochemical properties

Research Application Scenarios for 3-(4-Chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide CAS 1798660-69-1


M1 Muscarinic Receptor Subtype Selectivity Profiling in CNS Drug Discovery

Use this compound as a reference tool for M1-preferring chemotype studies. Its 63-fold M1/M3 selectivity profile (M1 pKi 6.80 vs. M3 pKi 5.00) provides a defined selectivity benchmark that can be compared head-to-head with novel M1 agonist candidates in the same radioligand binding assay platform, enabling quantitative assessment of subtype selectivity improvements over the biaryl amide scaffold. [1]

Conformational SAR Studies of Azepane-Containing GPCR Ligands

The seven-membered azepane ring with 2,6-difluorophenyl N-substitution provides a scaffold for investigating how ring size and fluorine substitution pattern jointly modulate GPCR binding pocket accommodation. This compound can serve as a starting point for systematic conformational SAR, where the azepane ring's inherent flexibility, combined with halogen-directed interactions, enables exploration of conformational space not accessible to piperidine-based ligands. [1][2]

Halogen Regioisomer Comparator for Fluorine Position-Effect Studies

Employ this compound as the 2,6-difluorophenyl regioisomer in a matched molecular pair analysis against the corresponding 2,4-difluorophenyl analog (CAS 1269039-31-7) and other fluorine positional isomers. This application directly addresses the question of how fluorine position on the N-phenyl ring influences M1 binding affinity and M1/M3 selectivity. [1]

CNS Penetration and Pharmacokinetic Profiling of Biaryl Amide M1 Agonists

Leverage the compound's favorable calculated CNS drug-like properties (logP 3.82, MW 364.8) as a comparator for evaluating novel M1 agonist leads. The GSK program demonstrated that structurally related biaryl amides achieve oral bioavailability and brain penetration in rat; this compound can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA-BBB) and in vitro metabolic stability studies to benchmark CNS drug-likeness improvements. [1]

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-(2,6-difluorophenyl)azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.